molecular formula C14H13F3N2O2S B2573911 Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 938001-01-5

Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B2573911
CAS RN: 938001-01-5
M. Wt: 330.33
InChI Key: UIBOEOANNFQHJJ-UHFFFAOYSA-N
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Description

Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate, also known as TTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTZ is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate involves the inhibition of various enzymes and proteins, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and β-secretase (BACE1). These enzymes and proteins are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes and proteins by this compound leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, the Notch pathway, and the amyloid precursor protein (APP) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting various signaling pathways. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity by modulating various metabolic pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and apoptosis by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

The potential applications of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate in various fields, including medicinal chemistry, agrochemicals, and material science, provide several future directions for research. These include the development of new synthetic methods for this compound, the investigation of its potential applications in combination therapy for cancer and other diseases, the development of new formulations for its use as a fungicide and herbicide, and the optimization of its properties for its use in OLEDs and solar cells.

Synthesis Methods

The synthesis of Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate involves the reaction of 2-amino-4-trifluoromethylthiazole with m-tolyl isocyanate in the presence of ethyl chloroformate. This reaction leads to the formation of this compound in good yields. The purity of the synthesized compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

Ethyl 2-(m-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agrochemicals, this compound has been studied for its potential use as a fungicide and herbicide. In material science, this compound has been investigated for its potential applications in the development of organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

ethyl 2-(3-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBOEOANNFQHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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